

Application Notes and Protocols for Anizatrectinib Xenograft Models

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Compound of Interest

Compound Name: Anizatrectinib

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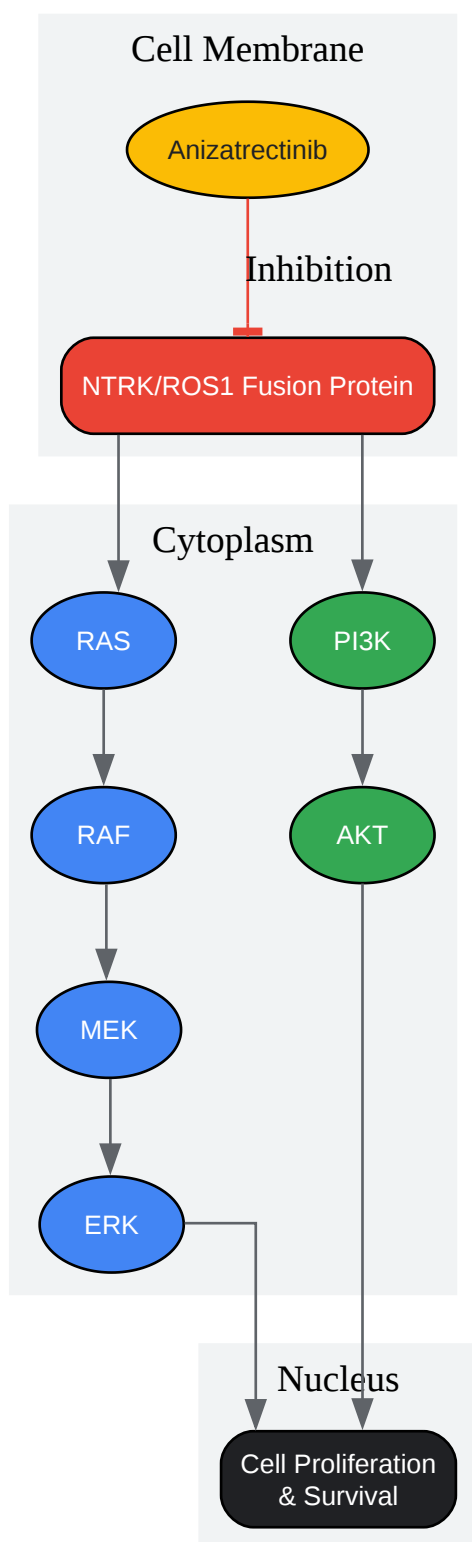
Introduction

Anizatrectinib is a potent and selective tyrosine kinase inhibitor targeting Tropomyosin Receptor Kinases (TRKA, TRKB, TRKC) and ROS1 proto-oncogene 1. These kinases, when constitutively activated through genetic rearrangements such as gene fusions, can act as oncogenic drivers in a variety of solid tumors.^{[1][2][3]} This document provides detailed protocols for establishing and utilizing cell line-derived (CDX) and patient-derived xenograft (PDX) models to evaluate the in vivo efficacy of **anizatrectinib**.

Disclaimer: Publicly available preclinical data specifically for **anizatrectinib** is limited. The quantitative data and specific dosing regimens provided in this document are based on studies with entrectinib, a structurally and mechanistically similar pan-TRK/ROS1 inhibitor, and should be adapted and optimized for **anizatrectinib**.^{[4][5][6]}

Mechanism of Action and Signaling Pathway

Anizatrectinib functions by competitively inhibiting the ATP-binding sites of TRK and ROS1 fusion proteins.^[7] This inhibition blocks the constitutive kinase activity that drives downstream signaling pathways crucial for cancer cell proliferation and survival, primarily the MAPK/ERK and PI3K/AKT pathways.^{[7][8]} The ultimate effect is the induction of apoptosis and suppression of tumor growth in cancers harboring NTRK or ROS1 gene fusions.^{[2][7]}



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Caption: **Anizatrectinib** Signaling Pathway.

Experimental Protocols

Cell Line-Derived Xenograft (CDX) Model

This protocol describes the establishment of subcutaneous tumors in immunodeficient mice using cancer cell lines harboring NTRK or ROS1 fusions.

1. Cell Line Selection and Culture:

- NTRK-Fusion Cell Lines:
 - KM12: Colorectal cancer with TPM3-NTRK1 fusion.[\[9\]](#)
 - CUTO-3: Lung adenocarcinoma with MPRIP-NTRK1 fusion.[\[9\]](#)
 - MO-91: Acute myeloid leukemia with ETV6-NTRK3 fusion.[\[9\]](#)
- ROS1-Fusion Cell Lines:
 - HCC78: Non-small cell lung cancer (NSCLC) with SLC34A2-ROS1 fusion.[\[10\]](#)[\[11\]](#)[\[12\]](#)
 - U-118 MG: Glioblastoma with FIG-ROS1 fusion.[\[10\]](#)
- Culture Conditions: Culture cells in their recommended media (e.g., RPMI-1640 or DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO₂. Ensure cells are in the logarithmic growth phase and have a viability of >90% before implantation.[\[13\]](#)

2. Animal Model:

- Strain: Athymic nude mice (e.g., NU/NU) or SCID mice, 6-8 weeks old, female.[\[14\]](#)[\[15\]](#)
- Acclimatization: Allow mice to acclimatize for at least one week before the experiment. House them in a specific pathogen-free (SPF) environment.[\[15\]](#)

3. Tumor Inoculation:

- Harvest cells by trypsinization and wash twice with sterile, serum-free medium or PBS.[\[13\]](#)

- Resuspend the cell pellet in a 1:1 mixture of serum-free medium and Matrigel® on ice.[13]
- The final cell concentration should be between 1×10^7 and 5×10^7 cells/mL.[13]
- Anesthetize the mouse (e.g., using isoflurane or ketamine/xylazine).[16]
- Inject 100-200 μ L of the cell suspension subcutaneously into the right flank of the mouse.[13][16]

4. Treatment Protocol:

- Monitor tumor growth by measuring the length and width with calipers every 3-4 days.[14][17] Calculate tumor volume using the formula: $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$. [13][14]
- When tumors reach a mean volume of 100-150 mm^3 , randomize the mice into treatment and control groups.[13][17]
- **Anizatrectinib** Formulation (Example based on Entrectinib): Reconstitute in 0.5% methylcellulose with 1% Tween 80.[4]
- Administration: Administer **anizatrectinib** orally (p.o.) once or twice daily. Dosing for entrectinib in xenograft models has ranged from 1 mg/kg to 60 mg/kg.[4][18] A dose-finding study is recommended.
- The control group should receive the vehicle solution.

5. Endpoint and Data Collection:

- Continue treatment for a predefined period (e.g., 21-28 days).
- Measure tumor volume and body weight twice weekly.[4]
- The primary endpoint is typically Tumor Growth Inhibition (TGI). Euthanize mice when tumors reach a predetermined size (e.g., 1500 mm^3) or show signs of ulceration or if the animal exhibits significant weight loss.[17]
- At the end of the study, tumors can be excised for further analysis (e.g., Western blot, IHC).

Patient-Derived Xenograft (PDX) Model

PDX models are established by implanting fresh tumor tissue from a patient directly into immunodeficient mice, which can better recapitulate the heterogeneity of the original tumor.[\[19\]](#)
[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)

1. Tumor Tissue Acquisition and Implantation:

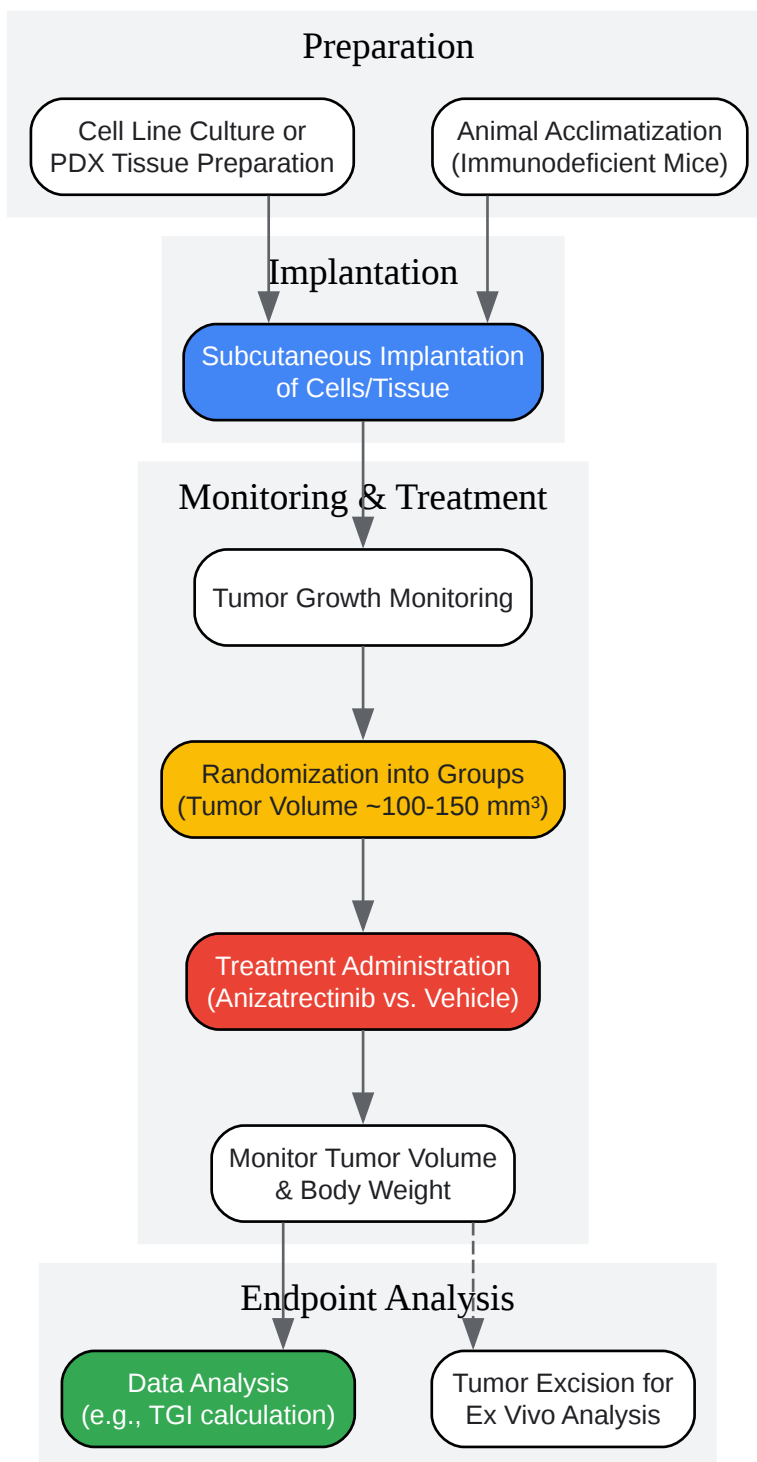
- Obtain fresh tumor tissue from surgical resection or biopsy in a sterile collection medium on ice.[\[15\]](#)
- Process the tissue within 3 hours of collection.[\[15\]](#)
- Under sterile conditions, mince the tumor into small fragments (approx. 2-3 mm³).[\[15\]](#)
- Anesthetize a SCID mouse (preferred for initial engraftment due to higher success rates).[\[15\]](#)
- Make a small incision on the dorsal flank and implant one or two tumor fragments subcutaneously.[\[15\]](#)
- Close the incision with surgical glue or sutures.[\[15\]](#)

2. Passaging and Expansion:

- Monitor the mouse for tumor growth. This can take 4-10 weeks or longer.[\[15\]](#)
- When the tumor (F1 generation) reaches approximately 1.5 cm in diameter, euthanize the mouse and aseptically resect the tumor.[\[15\]](#)
- A portion of the tumor can be cryopreserved or fixed for analysis.
- The remaining tumor tissue can be passaged into a new cohort of mice (F2 generation) for expansion.[\[20\]](#) Subsequent experiments are typically performed on F3 or later generations.
[\[20\]](#)

3. Treatment Study:

- Once a cohort of mice with established PDX tumors of sufficient size (e.g., 100-200 mm³) is available, randomize them into treatment and control groups.
- The treatment and monitoring protocols are similar to those described for the CDX model.



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Caption: General Xenograft Experimental Workflow.

Data Presentation

Quantitative data should be summarized to allow for clear comparison between treatment and control groups.

**Table 1: In Vitro Cell Proliferation IC50 Values
(Representative Data for Entrectinib)**

Cell Line	Fusion Gene	IC50 (nM)
Ba/F3	CD74–ROS1	2-6
HCC78	SLC34A2–ROS1	N/A
KM12	TPM3-NTRK1	<10

Data is illustrative and based
on entrectinib studies.[\[6\]](#)[\[24\]](#)

**Table 2: In Vivo Tumor Growth Inhibition (TGI) in
Xenograft Models (Representative Data for Entrectinib)**

Model	Fusion Gene	Drug & Dose	Schedule	% TGI	p-value
SY5Y-TrkB	N/A	Entrectinib 60 mg/kg	BID, p.o.	Significant Inhibition	<0.0001
KM12-Luc ITC	TPM3-NTRK1	Entrectinib 15 mg/kg	BID, p.o.	100% survival at day 28	N/A
KM12-Luc ITC	TPM3-NTRK1	Entrectinib 30 mg/kg	QD, p.o.	100% survival at day 28	N/A
KM12-Luc ITC	TPM3-NTRK1	Entrectinib 60 mg/kg	BID, p.o.	100% survival at day 28	N/A

Data is illustrative and based on entrectinib studies.[\[4\]](#)
[\[18\]](#) TGI is calculated relative to the vehicle control group.
[\[25\]](#)

Table 3: Pharmacokinetic Parameters in Mice (Representative Data for Entrectinib)

Compound	Dose (mg/kg)	Route	Tmax (hr)	Cmax (ng/mL)
Entrectinib	60	p.o., BID	~6	N/A

Data is illustrative and based on entrectinib studies.[4]

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